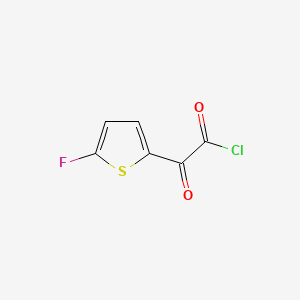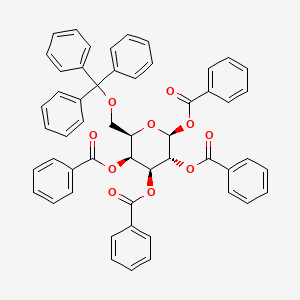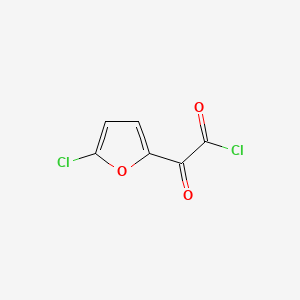
Bis(2-chloroethyl)-D8-amine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-chloroethyl)-D8-amine hydrochloride: is a chemical compound with the molecular formula C4H9Cl2N·HCl. It is also known by several other names, including β,β′-Dichlorodiethylamine hydrochloride and Nornitrogen mustard hydrochloride . This compound is primarily used as an intermediate in the synthesis of various chemical derivatives, particularly piperazine derivatives .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl)-D8-amine hydrochloride typically involves the reaction of ethylene oxide with hydrochloric acid to produce 2-chloroethanol. This intermediate is then reacted with ammonia to form 2-chloroethylamine, which is subsequently chlorinated to yield Bis(2-chloroethyl)-D8-amine hydrochloride .
Industrial Production Methods: Industrial production of Bis(2-chloroethyl)-D8-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Bis(2-chloroethyl)-D8-amine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amines, while oxidation reactions can produce corresponding oxides .
科学研究应用
Chemistry: In chemistry, Bis(2-chloroethyl)-D8-amine hydrochloride is used as a building block for synthesizing piperazine derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has applications in biological and medical research, particularly in the study of alkylating agents. It is used to investigate the mechanisms of action of nitrogen mustards, a class of chemotherapeutic agents .
Industry: In the industrial sector, Bis(2-chloroethyl)-D8-amine hydrochloride is used in the production of various chemical derivatives and as an intermediate in the synthesis of other compounds .
作用机制
Bis(2-chloroethyl)-D8-amine hydrochloride exerts its effects primarily through alkylation. It introduces alkyl groups into biologically active molecules, thereby preventing their proper functioning . This mechanism is similar to that of nitrogen mustards, which are known to crosslink DNA strands, leading to cell death . The molecular targets include DNA bases, particularly guanine, where the compound forms covalent bonds, disrupting DNA replication and transcription .
相似化合物的比较
Mechlorethamine: Another nitrogen mustard with similar alkylating properties.
Melphalan: A nitrogen mustard used in chemotherapy with a similar mechanism of action.
Chlormethine: A prototype alkylating agent that binds to DNA and prevents cell duplication.
Uniqueness: Bis(2-chloroethyl)-D8-amine hydrochloride is unique in its specific use as an intermediate for synthesizing piperazine derivatives, which are crucial in pharmaceutical and agrochemical industries . Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
属性
IUPAC Name |
bis(2-chloro-1,1,2,2-tetradeuterioethyl)-dideuterioazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2,3D2,4D2;/hD2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDZDFSUDFLGMX-IZOQRZGISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)[NH2+]CCCl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)[N+]([2H])([2H])C([2H])([2H])C([2H])([2H])Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-amino-1H-benzo[d]imidazol-4-ol](/img/structure/B566310.png)

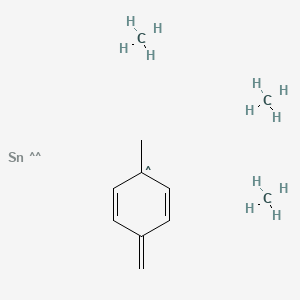
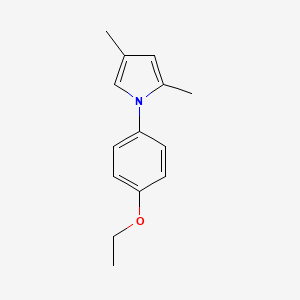
![tetrapotassium;4-[(E,3E)-3-[3-carboxylato-1-(2,5-disulfophenyl)-5-oxopyrazol-4-ylidene]prop-1-enyl]-5-oxido-1-(2-sulfo-5-sulfonatophenyl)pyrazole-3-carboxylate](/img/structure/B566320.png)
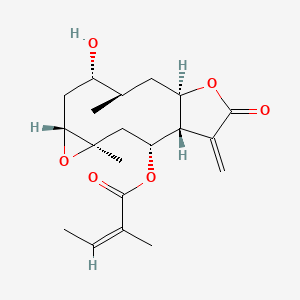
![9-[(E)-hex-4-enoyl]-4,4a,6,8-tetrahydroxy-2-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1-one](/img/structure/B566322.png)
![{4-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B566324.png)

